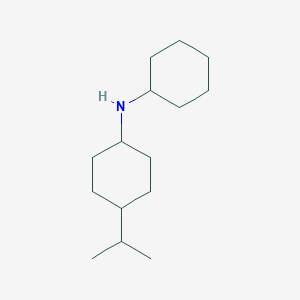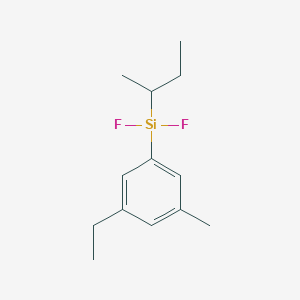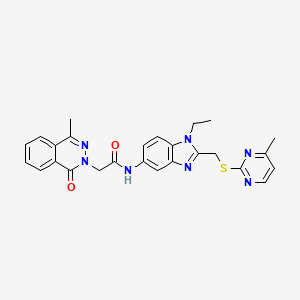
C26H25N7O2S
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-N-(5-{[3-(1-cyano-1-methylethyl)benzene]amido}-2-methylphenyl)-2-(methylamino)thieno[2,3-b]pyrazine-6-carboxamide involves multiple steps. One common method involves the reaction of 5-chloro-6-methoxycarbonyl uracil with various reagents to form intermediates, which are then further reacted to produce the final compound . The reaction conditions typically involve mild temperatures and the use of solvents such as dimethyl sulfoxide or acetonitrile.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, with careful control of reaction conditions to minimize by-products. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
化学反応の分析
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Various substitution reactions can occur, particularly involving the amino and cyano groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide, acetonitrile, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into their function and structure .
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It may act as an inhibitor of certain enzymes or receptors, making it a candidate for drug development .
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and performance .
作用機序
The mechanism of action of 7-amino-N-(5-{[3-(1-cyano-1-methylethyl)benzene]amido}-2-methylphenyl)-2-(methylamino)thieno[2,3-b]pyrazine-6-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
Some compounds similar to 7-amino-N-(5-{[3-(1-cyano-1-methylethyl)benzene]amido}-2-methylphenyl)-2-(methylamino)thieno[2,3-b]pyrazine-6-carboxamide include:
Quinine: An alkaloid with antimalarial properties.
Benzonatate: A non-narcotic oral antitussive drug.
Bupropion: A norepinephrine/dopamine-reuptake inhibitor.
Uniqueness
What sets this compound apart is its unique structure, which allows for specific interactions with molecular targets that are not possible with other similar compounds. This makes it a valuable tool in both research and industrial applications .
特性
分子式 |
C26H25N7O2S |
|---|---|
分子量 |
499.6 g/mol |
IUPAC名 |
N-[1-ethyl-2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]benzimidazol-5-yl]-2-(4-methyl-1-oxophthalazin-2-yl)acetamide |
InChI |
InChI=1S/C26H25N7O2S/c1-4-32-22-10-9-18(13-21(22)30-23(32)15-36-26-27-12-11-16(2)28-26)29-24(34)14-33-25(35)20-8-6-5-7-19(20)17(3)31-33/h5-13H,4,14-15H2,1-3H3,(H,29,34) |
InChIキー |
UWQDJHRLYARTST-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C(=N3)C)N=C1CSC5=NC=CC(=N5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5R)-5-[(3-Bromophenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione](/img/structure/B12621143.png)
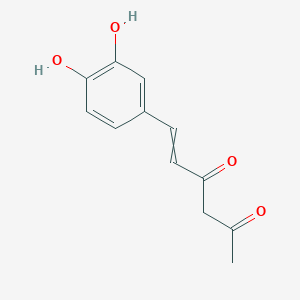
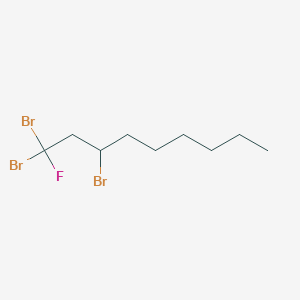
![Methyl 1-[3-(2-oxocyclohexyl)propyl]-1H-indole-3-carboxylate](/img/structure/B12621163.png)
![5-[2,4-Dimethoxy-6-(methoxycarbonyl)phenyl]pentanoic acid](/img/structure/B12621166.png)
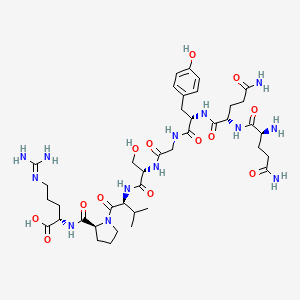
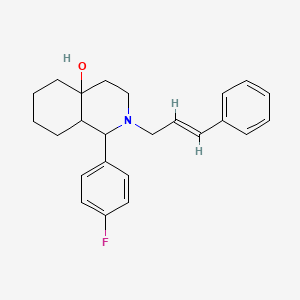

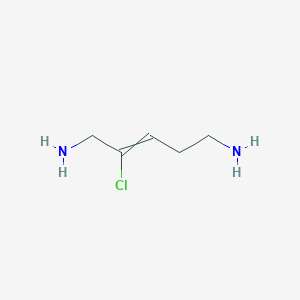
![5-(2-ethoxyphenyl)-2-phenyl-3-[4-(trifluoromethoxy)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12621200.png)
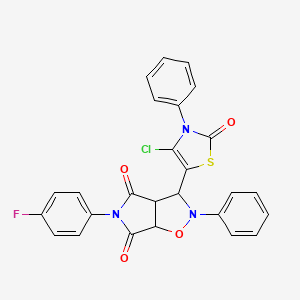
![(1E,2E)-N~1~,N~2~-Di([1,1'-biphenyl]-2-yl)ethane-1,2-diimine](/img/structure/B12621216.png)
